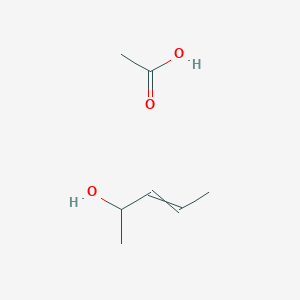
Acetic acid;pent-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pent-3-en-2-ol can be achieved through several methods. One common approach involves the oxidation of pent-3-en-2-ol using chromic anhydride in glacial acetic acid. This method selectively oxidizes the alcohol to a ketone without affecting the double bond . Another method involves the catalytic carbonylation of methanol, where methanol and carbon monoxide react in the presence of a catalyst such as rhodium to produce acetic acid .
Industrial Production Methods
Industrial production of acetic acid typically involves the methanol carbonylation process, which is highly efficient and widely used. This process involves the reaction of methanol with carbon monoxide in the presence of a catalyst to produce acetic acid . For pent-3-en-2-ol, industrial production methods may include the hydration of pent-3-yne or the reduction of pent-3-en-2-one.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pent-3-en-2-ol undergoes various chemical reactions, including:
Reduction: The double bond in pent-3-en-2-ol can be reduced to form pentan-2-ol using hydrogenation reactions.
Substitution: The hydroxyl group in pent-3-en-2-ol can be substituted with halogens using reagents like hydrogen halides.
Common Reagents and Conditions
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the hydrogenation of the double bond.
Substitution: Hydrogen halides such as HCl, HBr, and HI are used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Pent-3-en-2-one
Reduction: Pentan-2-ol
Substitution: Alkyl halides such as 3-chloropentane-2-ol
Scientific Research Applications
Acetic acid;pent-3-en-2-ol has several scientific research applications:
Biology: It can be used in the study of metabolic pathways and enzyme reactions involving alcohols and acids.
Mechanism of Action
The mechanism of action of acetic acid;pent-3-en-2-ol involves its interaction with various molecular targets and pathways. Acetic acid acts as a weak acid, donating protons in reactions and participating in nucleophilic acyl substitution reactions . Pent-3-en-2-ol, as an alcohol, can undergo oxidation and reduction reactions, affecting metabolic pathways involving alcohol dehydrogenases and oxidases .
Comparison with Similar Compounds
Similar Compounds
Pent-3-en-2-one: Similar to pent-3-en-2-ol but with a ketone group instead of a hydroxyl group.
Pentan-2-ol: Similar to pent-3-en-2-ol but without the double bond.
Acetic acid: A simple carboxylic acid without the alcohol functionality.
Uniqueness
Acetic acid;pent-3-en-2-ol is unique due to its combination of an alcohol and a carboxylic acid in one molecule, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
10500-12-6 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
acetic acid;pent-3-en-2-ol |
InChI |
InChI=1S/C5H10O.C2H4O2/c1-3-4-5(2)6;1-2(3)4/h3-6H,1-2H3;1H3,(H,3,4) |
InChI Key |
PHDASIAXJLWPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


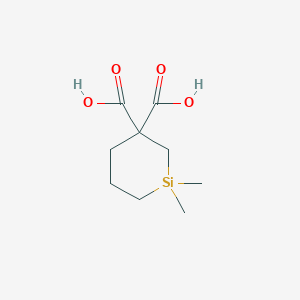
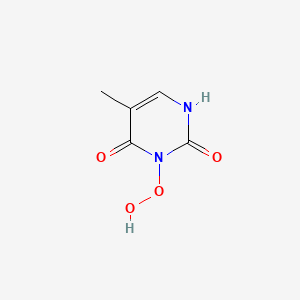
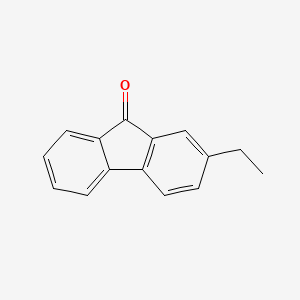
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)
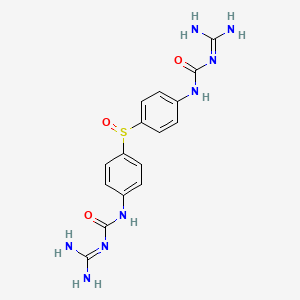

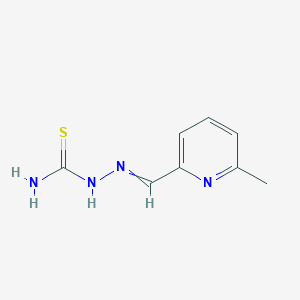

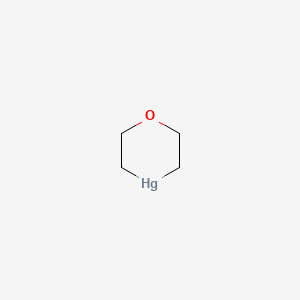
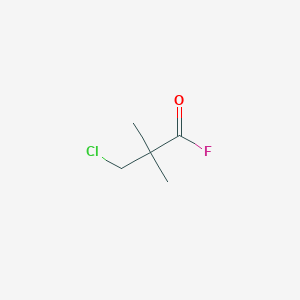
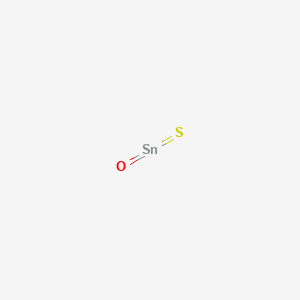

![2-Phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14719588.png)

